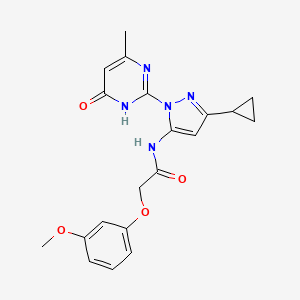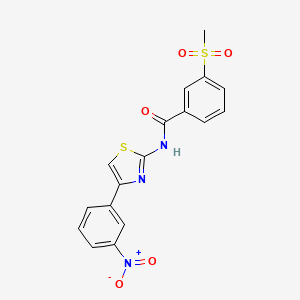
3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a methylsulfonyl group, and a thiazole ring with a nitrophenyl group attached. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a methylsulfonyl group, and a thiazole ring with a nitrophenyl group attached. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group on the phenyl ring could potentially undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing the compound’s solubility and melting point .Scientific Research Applications
Electrophysiological Activity
A study described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting their potency in in vitro Purkinje fiber assays comparable to that of known selective class III agents. This indicates the potential of the methylsulfonylamino group for producing class III electrophysiological activity in the N-substituted benzamide series (Morgan et al., 1990).
Carbonic Anhydrase Inhibition
Another study synthesized metal complexes of heterocyclic sulfonamide, demonstrating strong carbonic anhydrase inhibitory properties. These complexes were found to be very powerful inhibitors against human carbonic anhydrase isoenzymes, indicating the potential use of these compounds in medical research (Büyükkıdan et al., 2013).
Glucokinase Activation
Research on 3-alkoxy-5-phenoxy-N-thiazolyl benzamides, including compounds with the methylsulfonyl group, has identified potent and orally bioavailable glucokinase activators. These compounds have shown significant glucose-lowering effects in animal models, suggesting applications in diabetes management (Iino et al., 2009).
Antimalarial and Antiviral Properties
A theoretical investigation highlighted the antimalarial properties of sulfonamide derivatives and their potential utilization in COVID-19 drug research. This research provides insights into the reactivity and biological activity of these compounds, suggesting a broad spectrum of pharmacological applications (Fahim & Ismael, 2021).
Anticancer Activity
Indapamide derivatives, including compounds with sulfonyl groups, have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. These studies demonstrate the potential of these compounds as anticancer agents (Yılmaz et al., 2015).
Gelation Properties
The role of methyl functionality and S⋯O interaction in gelation behavior has been explored in N-(thiazol-2-yl) benzamide derivatives, revealing the impact of molecular structure on gelation/non-gelation behavior. This research may inform the design of new materials with specific physical properties (Yadav & Ballabh, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-27(24,25)14-7-3-5-12(9-14)16(21)19-17-18-15(10-26-17)11-4-2-6-13(8-11)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAHEFILCPNHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2640111.png)
![8-ethyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2640112.png)
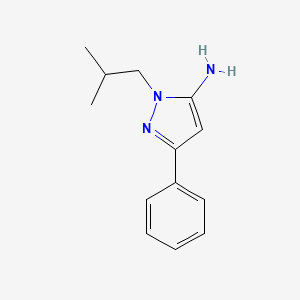
![N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2640116.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2640117.png)
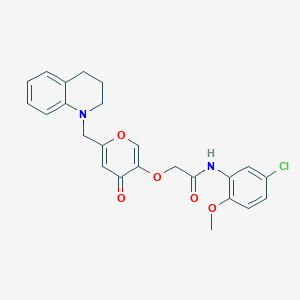
![2-[(S)-(4-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2640119.png)
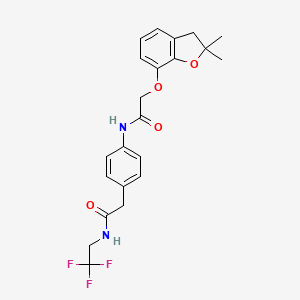
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2640122.png)
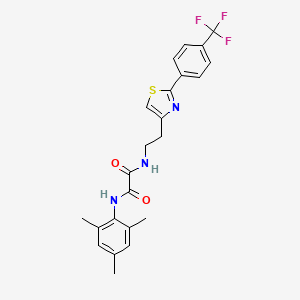
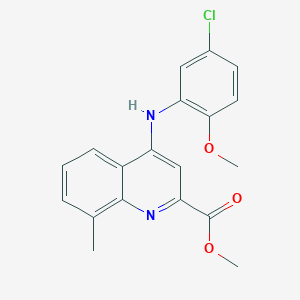
![N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2640129.png)
![2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/structure/B2640130.png)
